Reduced Lipophilicity (LogP)
3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride exhibits a significantly lower LogP value (-0.29) compared to its non-oxa analogs 6-azabicyclo[3.2.1]octane (LogP 1.48) and 3-azabicyclo[3.2.1]octane (LogP 1.25) [1][2]. This indicates a substantial increase in hydrophilicity due to the incorporation of the oxygen atom into the bicyclic framework.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -0.29 |
| Comparator Or Baseline | 6-Azabicyclo[3.2.1]octane: LogP = 1.48; 3-Azabicyclo[3.2.1]octane: LogP = 1.25 |
| Quantified Difference | Difference of -1.77 log units vs. 6-Azabicyclo[3.2.1]octane; -1.54 log units vs. 3-Azabicyclo[3.2.1]octane |
| Conditions | Calculated LogP values from ChemSpace, ChemSrc, and ChemBase databases |
Why This Matters
Lower LogP directly influences aqueous solubility and membrane permeability, which are critical for drug-likeness, formulation development, and in vivo pharmacokinetic studies.
- [1] ChemSpace. (n.d.). 3-oxa-6-azabicyclo[3.2.1]octane hydrochloride. Retrieved from https://chem-space.com/CSSB02516457036-C0913B. View Source
- [2] ChemBase. (n.d.). 3-azabicyclo[3.2.1]octane. Retrieved from https://www.chembase.cn/compound/282224.html. View Source
